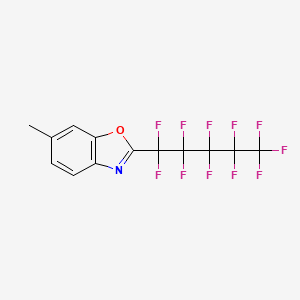
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole is a synthetic organic compound characterized by the presence of a benzoxazole ring substituted with a methyl group and an undecafluoropentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Undecafluoropentyl Group: The undecafluoropentyl group can be introduced through a nucleophilic substitution reaction using an appropriate fluorinated alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Pharmaceuticals: It can be explored for its potential biological activities and used as a building block in drug discovery and development.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The fluorinated alkyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(trifluoromethyl)-1,3-benzoxazole
- 6-Methyl-2-(pentafluoroethyl)-1,3-benzoxazole
- 6-Methyl-2-(heptafluoropropyl)-1,3-benzoxazole
Uniqueness
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole is unique due to its longer fluorinated alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs
Properties
CAS No. |
93416-26-3 |
|---|---|
Molecular Formula |
C13H6F11NO |
Molecular Weight |
401.17 g/mol |
IUPAC Name |
6-methyl-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H6F11NO/c1-5-2-3-6-7(4-5)26-8(25-6)9(14,15)10(16,17)11(18,19)12(20,21)13(22,23)24/h2-4H,1H3 |
InChI Key |
HXWIYJXMXCMXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


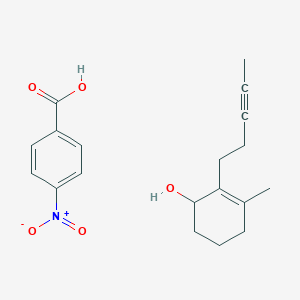
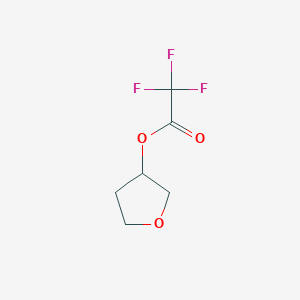
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
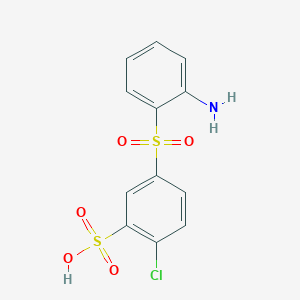
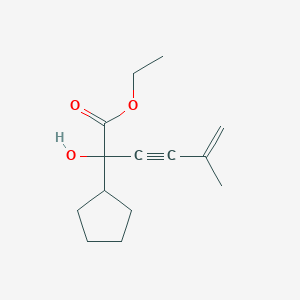
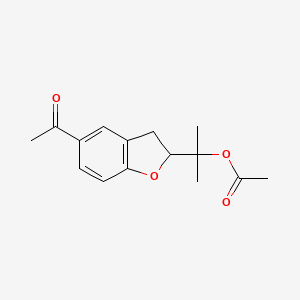
![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
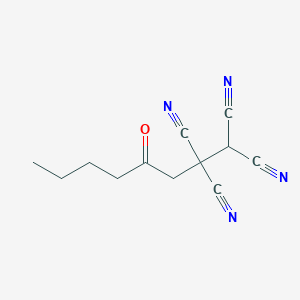
![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
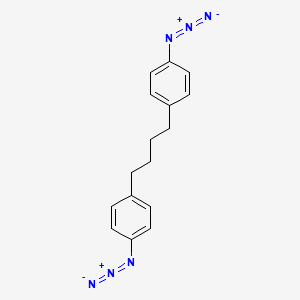
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)

![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)

